molecular formula C38H42N2O6 B150056 Cycleanine CAS No. 518-94-5

Cycleanine

Cat. No. B150056
CAS RN: 518-94-5
M. Wt: 622.7 g/mol
InChI Key: ANOXEUSGZWSCQL-LOYHVIPDSA-N
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Description

Cycleanine is a bisbenzylisoquinoline alkaloid that has been isolated from the roots of Synclisia scabrida. It has been the subject of various studies due to its interesting chemical structure and potential biological activities. Cycleanine has been reported to exhibit central and uterotonic effects, and it has been used in traditional medicine for various central nervous system and peripheral disorders . Additionally, cycleanine has been investigated for its potential use in pediatric anesthesia for controlled hypotension .

Synthesis Analysis

The synthesis of cycleanine and its analogues has been explored in several studies. One approach to synthesizing complex natural products like cycleanine involves [4 + 3] cycloadditions, which can rapidly generate tricyclic cores. This method has been applied to the total synthesis of related compounds such as (-)-5-epi-vibsanin E . Moreover, cycleanine mono-N-oxides have been synthesized through oxidation with m-chloroperbenzoic acid, and their stereochemistry was determined based on spectroscopic evidence . Additionally, (aminoalkyl)cycleanine analogues have been synthesized from cycleanine isolated from Triclisia subcordata Oliv., showing greater potency in anti-cancer activity compared to unmodified cycleanine .

Molecular Structure Analysis

The molecular structure of cycleanine has been studied using various spectroscopic techniques. The 1H NMR spectrum at 300 MHz in chloroform solution reveals a conformation where ring B partly shields ring C' and ring C is similarly influenced by ring B' . Further analysis of the spatial structure of cycleanine indicates that the molecule exists in a stable symmetrical boat-like conformation for the macrocycle, with the tetrahydroisoquinoline rings acquiring a distorted boat form .

Chemical Reactions Analysis

Cycleanine and its derivatives have been involved in various chemical reactions. The oxidation of cycleanine to produce N-oxides is one such reaction . Additionally, the synthesis of cycleanine analogues has involved reactions that enhance the compound's biological activity, such as the induction of apoptosis in cancer cells . While not directly related to cycleanine, the literature also discusses the use of isocyanides in formal cycloadditions to synthesize heterocycles, which is relevant to the broader context of cycleanine synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of cycleanine have been inferred from its molecular structure and reactivity. The conformational analysis using NMR spectroscopy provides insights into the molecule's behavior in solution . The interaction of cycleanine with biological systems, such as its uterotonic effects and its ability to induce apoptosis in cancer cells, also suggests specific chemical properties that enable these biological interactions . The synthesis of cycleanine derivatives and their enhanced biological activities further highlight the importance of the molecule's physical and chemical properties in medicinal chemistry .

Scientific Research Applications

1. Anti-Ovarian Cancer Potential

Cycleanine exhibits significant anti-ovarian cancer activity. It has been shown to cause apoptosis in ovarian cancer cells through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (Uche, Drijfhout, McCullagh, Richardson, & Li, 2016). Furthermore, novel (aminoalkyl)cycleanine analogues have been synthesized, displaying greater potency than cycleanine in targeting ovarian cancer cells (Uche, McCullagh, Claridge, Richardson, & Li, 2018).

2. Antimalarial Activity

Cycleanine has demonstrated in vitro and in vivo antiplasmodial activities. It showed potent activity against a chloroquine-resistant Plasmodium falciparum strain and significantly suppressed parasitemia levels in a murine malaria model (Uche, Guo, Okokon, Ullah, Horrocks, Boateng, Huang, & Li, 2020).

3. Antimicrobial and Cytotoxic Activities

Cycleanine has shown potent antibacterial, antifungal, antiplasmodial, and cytotoxic activities. These properties partly explain the use of Albertisia villosa, a plant from which cycleanine is derived, in traditional medicine for treating infectious diseases (Lohombo-Ekomba, Okusa, Penge, Kabongo, Choudhary, & Kasende, 2004).

4. Anti-HIV Activity

In addition to its antimicrobial properties, cycleanine has exhibited activity against HIV-2, although it is notably less active against HIV-1 (Otshudi, Apers, Pieters, Claeys, Pannecouque, De Clercq, Van Zeebroeck, Lauwers, Frédérich, & Foriers, 2005).

5. Analgesic and Anti-inflammatory Properties

Cycleanine has demonstrated significant anti-inflammatory and analgesic effects, comparable to standard drugs like diclofenac sodium. It also showed anticonvulsive activity in a strychnine-induced convulsion model (Maitra, Seal, Mallik, Khasnobis, Nandi, Vedasiromoni, & Mukherjee, 2003).

Safety And Hazards

Cycleanine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation should also be avoided. Use of personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing, is recommended .

properties

IUPAC Name

(11R,26R)-4,5,19,20-tetramethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O6/c1-39-17-15-25-21-31(41-3)35(43-5)37-33(25)29(39)19-23-7-11-28(12-8-23)46-38-34-26(22-32(42-4)36(38)44-6)16-18-40(2)30(34)20-24-9-13-27(45-37)14-10-24/h7-14,21-22,29-30H,15-20H2,1-6H3/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOXEUSGZWSCQL-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199740
Record name Cycleanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycleanine

CAS RN

518-94-5
Record name (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,6,17,18-tetramethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-[1,10]dioxacyclooctadecino[2,3,4-ij:11,12,13-i'j′]diisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycleanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycleanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLEANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8R5T4KQ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
635
Citations
JA Martinez, A Bello, LL Rubio… - Fundamental & …, 1998 - Wiley Online Library
… IC50s for cycleanine and nifedipine were 0.8 and 7.10-9 M respectively. Cycleanine had minor effects on the norepinephrine-induced contraction of rabbit aortic rings. Cycleanine and …
Number of citations: 15 onlinelibrary.wiley.com
K Satoh, F Nagai, M Ono, N Aoki - Biochemical pharmacology, 2003 - Elsevier
… by cycleanine in the reaction mixture containing 15mM K + (optimum condition). However, cycleanine … Cycleanine might interact with the enzyme in Na·E 1 -P form and prevents the …
Number of citations: 15 www.sciencedirect.com
B Kanyinda, R Vanhaelen-Fastré… - Journal of natural …, 1997 - ACS Publications
Two new isochondodendrine-type alkaloids jollyanine (5) and fastrine (6) have been isolated from the roots of Anisocycla jollyana together with nine known alkaloids, (−)-cycleanine (1), …
Number of citations: 14 pubs.acs.org
FI Uche, F Drijfhout, J McCullagh, A Richardson… - Planta …, 2016 - thieme-connect.com
… Both cycleanine and tetrandrine caused apoptosis as shown by activation of caspases 3/7 … of cycleanine and tetrandrine to cells for 48h compared to control. In conclusion, cycleanine, …
Number of citations: 1 www.thieme-connect.com
VI Sheichenko, OP Sheichenko… - Chemistry of Natural …, 1980 - Springer
… of cycleanine in CDCl 3 (INDOR and double-resonance spectra) measured at various temperatures has shown that the cycleanine … A comparison of the spectra of the cycleanine and its …
Number of citations: 2 link.springer.com
M Tomita, Y Aoyagi, Y Sakatani… - Chemical and …, 1967 - jstage.jst.go.jp
… From the nonphenolic fractions, a species of base (Na) was obtained by chromatographic purification, though any spot corresponding to cycleanine was not found on thin—layer …
Number of citations: 10 www.jstage.jst.go.jp
S Maitra, T Seal, S Mallik, A Khasnobis… - Advances in …, 2003 - researchgate.net
… was identified as cycleanine using spectroscopic methods (UV, … cycleanine, palmatine, tetrahydropalmatine. In the present study we report some pharmacological activities of cycleanine …
Number of citations: 1 www.researchgate.net
ON Nwaefulu, NA Al-Shar'i, JO Owolabi… - Journal of Molecular …, 2022 - Springer
… In this study, the cytotoxic activity of cycleanine was … The results showed that cycleanine has a good binding affinity … Consequently, the results showed that cycleanine is a …
Number of citations: 2 link.springer.com
FI Uche, X Guo, J Okokon, I Ullah… - Antimicrobial Agents …, 2021 - Am Soc Microbiol
Bisbenzylisoquinoline (BBIQ) alkaloids are a diverse group of natural products that demonstrate a range of biological activities. In this study, the in vitro antiplasmodial activity of three …
Number of citations: 9 journals.asm.org
FI Uche, J McCullagh, TWD Claridge… - Bioorganic & Medicinal …, 2018 - Elsevier
… These analogues showed greater potency than the unmodified cycleanine in three human … (alkynyl)cycleanine (3) via click chemistry reaction. Our results suggest that cycleanine could …
Number of citations: 15 www.sciencedirect.com

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